N-ethylpropan-1-amine;hydrochloride
Overview
Description
N-ethylpropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C5H14ClN and its molecular weight is 123.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Radioactive Compounds : N-ethylpropan-1-amine;hydrochloride has been used in the synthesis of tritium-labeled compounds, such as [N-ethyl-1,2-3H]apadenoson, an adenosine A2a receptor agonist, for human ADME (absorption, distribution, metabolism, and excretion) studies (Hong et al., 2008).
Chemical Reaction Studies : It's used to study hydroaminomethylation, a one-pot cascade reaction, for producing amines efficiently, indicating its significance in chemical synthesis (Schneider et al., 2013).
Bioconjugation in Aqueous Media : The compound plays a role in the study of amide formation via carbodiimide, which is crucial for bioconjugation processes in biological and pharmaceutical research (Nakajima & Ikada, 1995).
Drug Enforcement and Toxicology : It's used in the characterization of cathinone derivatives in forensic toxicology, aiding in the identification of illegal drugs (Kuś et al., 2016).
Raman Spectroscopy : Its hydrochloride form has been studied using Raman spectroscopy to understand the properties of methylated amines, contributing to advancements in analytical techniques (Edsall, 1937).
Drug Delivery Systems : It's utilized in the synthesis of chitosan hydrogels for pH- and thermo-responsive drug delivery, showing its application in developing advanced drug delivery mechanisms (Karimi et al., 2018).
Optical Purity Evaluation : It's used in methods for evaluating the optical purity of organic amines in pharmaceutical analysis (Shizuma et al., 2000).
Preparation of Amine Hydrochloride Salts : It plays a role in controlling genotoxins during the preparation of amine hydrochloride salts, significant in pharmaceutical manufacturing processes (Yang et al., 2009).
Properties
IUPAC Name |
N-ethylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-3-5-6-4-2;/h6H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZPBVIMEOAMRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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